molecular formula C19H22N2O B5755935 3-(4-tert-butylphenyl)-N-(2-pyridinylmethyl)acrylamide

3-(4-tert-butylphenyl)-N-(2-pyridinylmethyl)acrylamide

Katalognummer B5755935
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: BYHZETLKSKWQRS-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-tert-butylphenyl)-N-(2-pyridinylmethyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important protein involved in B-cell receptor (BCR) signaling, making it a promising target for the treatment of B-cell malignancies.

Wirkmechanismus

TAK-659 selectively inhibits BTK by binding to its active site, thereby blocking BCR signaling and downstream pathways such as NF-κB and AKT. This leads to apoptosis of B-cells and inhibition of their proliferation and migration.
Biochemical and Physiological Effects:
TAK-659 has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. It is also highly selective for BTK, with minimal off-target effects. TAK-659 has been shown to induce apoptosis and inhibit proliferation and migration of B-cells in vitro and in vivo. Additionally, TAK-659 has been shown to enhance the anti-tumor activity of other B-cell-targeted therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using TAK-659 in lab experiments is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. TAK-659 is also orally bioavailable, making it easy to administer in animal studies. However, one limitation of using TAK-659 is its high cost compared to other BTK inhibitors. Additionally, TAK-659 has not been extensively studied in non-B-cell malignancies, limiting its potential applications.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One direction is to explore its potential applications in combination with other targeted therapies or chemotherapy agents in the treatment of B-cell malignancies. Another direction is to investigate its efficacy in non-B-cell malignancies and autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to understand the long-term safety and toxicity of TAK-659 in humans.

Synthesemethoden

The synthesis method of TAK-659 involves the reaction of 3-(4-tert-butylphenyl)acrylic acid with 2-pyridinemethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to obtain TAK-659 as a white solid.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In a phase 1 clinical trial, TAK-659 demonstrated promising results in patients with relapsed or refractory CLL and MCL, with an overall response rate of 84% and 67%, respectively. TAK-659 has also shown synergistic effects when combined with other BTK inhibitors or chemotherapy agents.

Eigenschaften

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-19(2,3)16-10-7-15(8-11-16)9-12-18(22)21-14-17-6-4-5-13-20-17/h4-13H,14H2,1-3H3,(H,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHZETLKSKWQRS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-butylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.